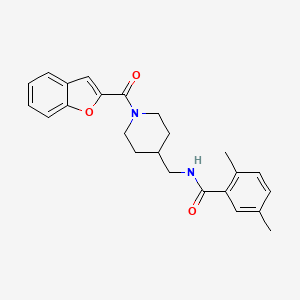

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide

Descripción

Propiedades

IUPAC Name |

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3/c1-16-7-8-17(2)20(13-16)23(27)25-15-18-9-11-26(12-10-18)24(28)22-14-19-5-3-4-6-21(19)29-22/h3-8,13-14,18H,9-12,15H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNMCXHXCDPLTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide typically involves multiple steps, starting with the preparation of the benzofuran-2-carbonyl chloride. This intermediate is then reacted with piperidine to form the piperidin-4-yl derivative. The final step involves the coupling of this intermediate with 2,5-dimethylbenzamide under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.

Reduction: The carbonyl group can be reduced to alcohols or amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran moiety can yield quinones, while reduction of the carbonyl group can produce alcohols or amines.

Aplicaciones Científicas De Investigación

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mecanismo De Acción

The mechanism of action of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the dimethylbenzamide group can influence its pharmacokinetic properties.

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

The compound shares structural motifs with fentanyl analogs and other piperidine-based synthetic opioids. Below is a detailed comparison with two regulated analogs from the Iowa Code (2025) .

Structural and Functional Differences

Key Observations:

Substituent Diversity: The target compound’s benzofuran-2-carbonyl group distinguishes it from fentanyl analogs, which typically feature phenethyl or methoxyphenethyl moieties. This substitution may reduce μ-opioid receptor affinity but enhance interactions with cannabinoid receptors or serotonin transporters.

Pharmacological Implications: Fentanyl analogs like α’-Methyl butyryl fentanyl and 2’,5’-Dimethoxyfentanyl exhibit high μ-opioid receptor potency, with EC50 values in the nanomolar range. In contrast, the benzofuran hybrid may prioritize alternative targets, as benzofuran derivatives (e.g., 5-APB) are associated with serotonin receptor activity. The dimethoxy groups in 2’,5’-Dimethoxyfentanyl enhance receptor binding through hydrogen bonding, a feature absent in the target compound’s methyl-substituted benzamide.

The target compound’s unregulated status (as of 2025) suggests insufficient data on its safety or abuse liability.

Actividad Biológica

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Composition

- IUPAC Name : N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide

- Molecular Formula : C23H24N2O3

- Molecular Weight : Approximately 388.45 g/mol

Structural Features

The compound features:

- A benzofuran moiety, which is known for its diverse biological activities.

- A piperidine ring that enhances binding affinity to biological targets.

- A dimethylbenzamide group that influences pharmacokinetic properties.

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit antimicrobial properties . Specifically, N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide has shown in vitro activity against a broad spectrum of bacteria and fungi , including strains resistant to conventional antibiotics. This suggests its potential as a lead compound in developing new antimicrobial agents.

The proposed mechanism involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly those related to neurodegeneration and inflammation.

- Receptor Modulation : Interaction with cannabinoid receptors could provide immunomodulatory effects, shifting microglial activity from a pro-inflammatory state to a neuroprotective one .

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide was tested against various bacterial strains. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria. The compound's effectiveness against antibiotic-resistant strains highlights its potential as a new therapeutic agent.

Case Study 2: Neuroprotection in Alzheimer's Disease Models

In preclinical studies involving animal models of Alzheimer's disease, compounds with similar structures demonstrated the ability to restore cholinergic function and exhibited neuroprotective properties against amyloid-beta toxicity. Although direct evidence for N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide is still needed, the implications of its structure suggest similar outcomes could be expected.

Summary of Biological Activities

Comparative Analysis with Related Compounds

| Compound Name | Molecular Weight (g/mol) | Primary Activity |

|---|---|---|

| N-(1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide | 388.45 | Antimicrobial, Neuroprotective |

| Benzofuran Derivative A | 400.50 | Cholinesterase Inhibition |

| Benzofuran Derivative B | 350.30 | Cannabinoid Receptor Modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.